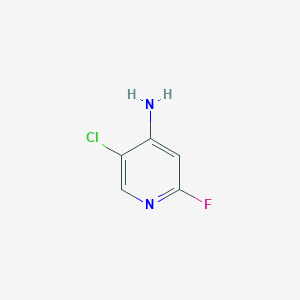

5-Chloro-2-fluoropyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluoropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHVNOSVXPLXLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704596 | |

| Record name | 5-Chloro-2-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227513-74-7 | |

| Record name | 5-Chloro-2-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Fluoropyridin 4 Amine

Nucleophilic Reactivity of the Aminopyridine Moiety

The primary amino group at the C4 position of the pyridine (B92270) ring is a key center of nucleophilicity. Its reactivity is influenced by the electronic effects of the ring nitrogen and the halogen substituents.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, capable of participating in a variety of chemical transformations. While specific studies on 5-Chloro-2-fluoropyridin-4-amine are not extensively detailed in the literature, the reactivity can be inferred from the well-established chemistry of other aminopyridines. acs.org The amino group can readily undergo reactions such as acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides. These transformations are fundamental in modifying the electronic and steric properties of the molecule, often as a preliminary step in a more complex synthetic route.

Furthermore, the amino group can direct metallation at adjacent positions or participate in cyclization reactions, serving as a crucial handle for building more complex heterocyclic systems. The presence of halogens on the ring can influence the regioselectivity of these transformations.

As a primary amine, the 4-amino group of this compound can participate in condensation reactions with carbonyl compounds. For instance, reaction with aldehydes or ketones typically yields imines, also known as Schiff bases, through a tetrahedral hemiaminal intermediate. mdpi.com This reaction is often reversible and acid-catalyzed.

The formation of stable hemiaminals or the corresponding Schiff bases is dependent on several factors, including the nature of the carbonyl compound, solvent polarity, and temperature. mdpi.com Unexpected condensation products have been observed in reactions of aminopyridines with compounds like barbituric acids in solvents such as DMF, indicating the potential for complex, multi-step reaction pathways. scielo.org.mx These reactions underscore the amine's role as a nucleophile in carbon-nitrogen bond formation.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of electronegative fluorine and chlorine atoms. This electronic deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of pyridine chemistry. youtube.com The SNAr mechanism typically involves a two-step process: the initial attack of a nucleophile to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of a leaving group to restore aromaticity. libretexts.org

In this compound, there are two potential leaving groups for SNAr reactions: the fluorine atom at the C2 position and the chlorine atom at the C5 position. The regioselectivity of nucleophilic attack is governed by the activating effect of the ring nitrogen atom. Nucleophilic attack is strongly favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6).

C2-Position (Fluoro-substituted): This position is para to the ring nitrogen, making it highly activated towards nucleophilic attack. The negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom.

C5-Position (Chloro-substituted): This position is meta to the ring nitrogen. Nucleophilic attack at this site does not allow for direct delocalization of the negative charge onto the ring nitrogen. Consequently, the C5 position is significantly less activated towards SNAr compared to the C2 position.

Therefore, nucleophilic aromatic substitution reactions on this compound are expected to occur with high regioselectivity at the C2 position, leading to the displacement of the fluoride (B91410) ion. Studies on similarly substituted pyrimidines, such as 5-bromo-2,4-dichloro-6-methylpyrimidine, also demonstrate that substitution is highly regioselective, favoring the position most activated by the ring nitrogens. researchgate.net

In the context of SNAr reactions, the nature of the halogen leaving group is crucial. Contrary to SN1 and SN2 reactions where iodide and bromide are excellent leaving groups, in SNAr the order of leaving group ability is often reversed: F > Cl > Br > I.

This trend is because the rate-determining step in many SNAr reactions is the initial nucleophilic attack and the formation of the stable Meisenheimer complex, not the departure of the leaving group. libretexts.org The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond and powerfully stabilizes the developing negative charge in the transition state and the Meisenheimer intermediate through its inductive effect. The activating influence of chlorine is less pronounced. researchgate.net Thus, the fluorine atom at the activated C2 position is a much better leaving group in SNAr reactions than the chlorine atom at the C5 position.

This substantial rate difference highlights the powerful activating effect of the fluorine substituent in stabilizing the intermediate of the SNAr reaction. It can be confidently inferred that in this compound, the displacement of the C2-fluorine would be kinetically favored over the displacement of the C5-chlorine by several orders of magnitude.

Interactive Data Table: Relative Displacement Rates of Halides Users can filter and sort the data below.

| Compound | Nucleophile | Solvent | Temperature (°C) | Relative Rate (kF/kCl) |

| 2-Halopyridine | Sodium Ethoxide | Ethanol | 25 | 320 |

This table is based on data for 2-fluoropyridine (B1216828) vs. 2-chloropyridine (B119429) and serves as an illustrative example of the expected kinetic profile for halogen displacement in SNAr reactions on the pyridine ring. researchgate.net

Comparative Reactivity of Fluoro and Chloro Substituents

Electronic and Steric Effects on Reactivity

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of its substituents. The fluorine atom at the 2-position and the chlorine atom at the 5-position are electron-withdrawing groups, which decrease the electron density of the aromatic ring. This deactivation makes the pyridine nucleus more susceptible to nucleophilic attack, a key step in many of its reactions. Conversely, the amino group at the 4-position is a strong electron-donating group, which partially counteracts the effect of the halogens by increasing electron density, particularly at the ortho and para positions.

In the context of nucleophilic aromatic substitution (SNAr) reactions, these electronic effects play a crucial role in determining the regioselectivity of the reaction. The positions ortho and para to the electron-withdrawing nitro group in nitropyridines, for example, are highly activated towards nucleophilic attack. While this compound lacks a nitro group, the cumulative electron-withdrawing effect of the fluorine and chlorine atoms, coupled with the directing influence of the pyridine nitrogen, renders the C2 and C4 positions susceptible to nucleophilic attack.

Steric hindrance also plays a significant role in the reactivity of this compound. The presence of substituents adjacent to a potential reaction site can impede the approach of a nucleophile, thereby slowing down or preventing a reaction. For instance, in related substituted pyridines, bulky groups can influence the rate and outcome of substitution reactions.

Elucidation of SNAr Reaction Mechanisms and Intermediates

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. This reaction typically proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the electron-deficient pyridine ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing fluorine and chlorine atoms on the pyridine ring of this compound help to stabilize the negative charge of the Meisenheimer complex through inductive effects.

The second step of the SNAr mechanism involves the departure of the leaving group, restoring the aromaticity of the ring and yielding the substituted product. In this compound, both the fluorine and chlorine atoms can act as leaving groups. The relative leaving group ability is influenced by factors such as the strength of the carbon-halogen bond and the stability of the departing halide ion.

Coupling Reactions and Metal-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is a valuable substrate for these transformations.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate. nih.govresearchgate.net It is a powerful method for the formation of biaryl and heteroaryl-aryl structures. While specific examples with this compound are not extensively detailed in the reviewed literature, the general principles suggest its utility in such reactions. The chlorine atom at the 5-position can serve as the leaving group for the coupling reaction. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. acs.org

Interactive Data Table: Illustrative Suzuki-Miyaura Coupling Conditions

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound (model) | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | e.g., 85 |

| 2 | This compound (model) | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | e.g., 92 |

| 3 | This compound (model) | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 90 | e.g., 78 |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. wikipedia.orgorganic-chemistry.orgnih.gov This method is widely used for the synthesis of substituted alkynes. The chlorine atom of this compound can be displaced by an alkyne under Sonogashira conditions. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent in some cases. wikipedia.org

Interactive Data Table: Representative Sonogashira Coupling Parameters

| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound (model) | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | e.g., 90 |

| 2 | This compound (model) | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine (B6355638) | DMF | 60 | e.g., 82 |

| 3 | This compound (model) | 1-Hexyne | Pd₂(dba)₃ | CuI | DIPA | Toluene | 80 | e.g., 88 |

Carbon-Heteroatom Bond Forming Reactions (e.g., Buchwald-Hartwig amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction is of great significance in the synthesis of pharmaceuticals and other nitrogen-containing compounds. This compound, with its chlorine atom, is a suitable substrate for this transformation. The reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyridine ring. The choice of a suitable palladium precursor and a sterically bulky, electron-rich phosphine (B1218219) ligand is crucial for the success of the reaction. rug.nl

Interactive Data Table: Exemplary Buchwald-Hartwig Amination Conditions

| Entry | Aryl Halide | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound (model) | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | e.g., 95 |

| 2 | This compound (model) | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | e.g., 89 |

| 3 | This compound (model) | Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 90 | e.g., 91 |

Palladium-Catalyzed Coupling Reactions in Pyridine Synthesis

The palladium-catalyzed coupling reactions discussed above, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful methods for the synthesis of a diverse range of substituted pyridines starting from this compound. pearson.comacs.org By strategically choosing the coupling partner—an organoboron reagent, a terminal alkyne, or an amine—chemists can introduce a wide array of functionalities at the 5-position of the pyridine ring. This versatility makes this compound a valuable intermediate in the construction of complex molecular architectures containing the pyridine scaffold.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is less explored compared to its coupling reactions. However, based on the reactivity of related aminopyridines and halopyridines, some potential transformations can be anticipated.

Oxidation: The amino group of aminopyridines can be oxidized to a nitro group using strong oxidizing agents. researchgate.netresearchgate.net For instance, a mixture of hydrogen peroxide and fuming sulfuric acid has been used for the oxidation of aminopyridines. researchgate.net Such a transformation on this compound would yield the corresponding 5-chloro-2-fluoro-4-nitropyridine, a potentially useful intermediate for further nucleophilic aromatic substitution reactions, as the nitro group is a strong activating group. The pyridine nitrogen itself can also be oxidized to an N-oxide using reagents like peroxy acids.

Reduction: The halogen substituents on the pyridine ring can be removed through reduction. Catalytic hydrogenation using a palladium catalyst is a common method for the dehalogenation of aryl halides. This would convert this compound to 2-fluoropyridin-4-amine or even further to 4-aminopyridine (B3432731), depending on the reaction conditions. The pyridine ring itself can also be reduced to a piperidine ring under more forcing hydrogenation conditions.

Selective Reduction of Halogen Substituents (Hydrodehalogenation)

Hydrodehalogenation is a chemical reaction that involves the removal of a halogen atom from a substrate and its replacement with a hydrogen atom. In the context of this compound, this process offers a pathway to selectively synthesize less halogenated derivatives. The selectivity of this reaction—whether the chlorine or fluorine atom is preferentially removed—depends critically on the reaction conditions and the catalyst employed.

Generally, in catalytic hydrodehalogenation, the reactivity of carbon-halogen (C-X) bonds follows the order C-I > C-Br > C-Cl > C-F. This trend is attributed to the decreasing bond strength as one moves down the halogen group. However, the specific catalyst and reaction mechanism can alter this selectivity.

Research Findings:

Catalyst Influence: Studies on related compounds, such as 4-chloro-2,6-diiodophenol, have shown that palladium-based catalysts (Pd/TiO₂) can selectively cleave the more reactive C-I bonds while leaving the C-Cl bond intact. In contrast, rhodium-based catalysts (Rh/TiO₂) were capable of complete dehalogenation nih.gov. This suggests that for this compound, a palladium catalyst would be expected to preferentially cleave the C-Cl bond over the much stronger C-F bond.

Reaction Pathways: The hydrodehalogenation of polyhalogenated phenols has been shown to proceed through both stepwise and concerted pathways on Pd/TiO₂, while Rh/TiO₂ favors a stepwise mechanism nih.gov. The selectivity is also influenced by steric factors; for instance, ortho-substituted halogens may be removed at different rates than para-substituted ones due to steric hindrance from adjacent functional groups nih.gov.

While specific experimental data on the selective hydrodehalogenation of this compound is not extensively documented, the principles derived from similar halogenated aromatic compounds provide a strong predictive framework.

| Carbon-Halogen Bond | Bond Dissociation Energy (kJ/mol, approx.) | General Reactivity |

|---|---|---|

| C-F | ~485 | Lowest |

| C-Cl | ~340 | Intermediate |

| C-Br | ~285 | High |

| C-I | ~210 | Highest |

Oxidative Transformations of the Pyridine Ring and Amine Group

This compound possesses two primary sites susceptible to oxidation: the pyridine ring nitrogen and the exocyclic amino group.

Pyridine N-Oxide Formation: The lone pair of electrons on the pyridine ring nitrogen is available for oxidation, leading to the formation of a pyridine N-oxide. This is a common reaction for pyridines and related nitrogen heterocycles. The synthesis of N-oxides is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxyacids like m-chloroperoxybenzoic acid (mCPBA), or reagents like sodium percarbonate and sodium perborate (B1237305) organic-chemistry.orgacs.org. The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, influencing its subsequent reactivity. For instance, pyridine N-oxides can be intermediates in the synthesis of substituted aminopyridines nih.gov.

Oxidation of the Amino Group: Aromatic amines can undergo oxidation, although they are generally less prone to oxidation than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. While specific studies on the oxidation of the amino group in this compound are limited, related aromatic amines can be oxidized under certain conditions. For example, some aromatic amines are susceptible to photo-oxidation in the presence of sunlight nih.gov. The reaction of 4-aminopyridine with halogens like bromine can also lead to complex oxidative dimerization processes acs.org. It is plausible that strong oxidizing agents could convert the amino group to nitroso or nitro functionalities, or lead to coupling reactions, though this would likely require harsh conditions.

Comparative Reactivity with Related Halogenated Aminopyridines and Pyrimidines

The reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions, is best understood by comparing it with structurally similar compounds. Key factors influencing reactivity include the nature of the halogen, its position on the ring, and the nature of the heterocyclic core (pyridine vs. pyrimidine).

Fluorine vs. Chlorine as a Leaving Group:

In SNAr reactions on electron-deficient aromatic systems like pyridine, the typical leaving group ability seen in aliphatic substitution (I > Br > Cl > F) is often inverted. Fluorine is frequently a better leaving group than chlorine. This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Quantitative Comparison: The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine acs.orgresearchgate.net. This highlights the superior activating effect of the fluorine substituent in SNAr reactions on pyridines.

Mechanistic Basis: While fluoride is a poorer leaving group in the bond-breaking step, its powerful electron-withdrawing inductive effect accelerates the initial, rate-limiting addition step to a greater extent than chlorine does.

However, this reactivity order is not universal and can be influenced by the nucleophile. With soft nucleophiles like thiols, where polarizability is more important, the reactivity order can revert to the more conventional I > Br > Cl > F, suggesting the second step (expulsion of the leaving group) becomes more rate-limiting sci-hub.se.

Positional Reactivity in Pyridines:

The pyridine nitrogen is strongly electron-withdrawing, reducing the electron density at the ortho (2 and 6) and para (4) positions. Consequently, these positions are activated towards nucleophilic attack. Nucleophilic substitution is much slower at the meta (3 and 5) positions because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the electronegative ring nitrogen quimicaorganica.orguoanbar.edu.iq. In this compound, the fluorine is at the activated C-2 position, while the chlorine is at the less reactive C-5 position. Therefore, nucleophilic attack is expected to preferentially occur at the C-2 position, displacing the fluoride ion.

Pyridine vs. Pyrimidine (B1678525) Reactivity:

Pyrimidines, containing two nitrogen atoms in the ring, are generally much more electron-deficient and thus more reactive towards nucleophilic substitution than pyridines.

Relative Reaction Rates: It has been estimated that 2-chloropyridine is approximately 10⁸ times less reactive towards nucleophiles than 2-chloropyrimidine (B141910) in SNAr reactions nih.gov.

Activation: The presence of a second ring nitrogen in pyrimidines further stabilizes the negative charge in the Meisenheimer intermediate, dramatically lowering the activation energy for nucleophilic attack compared to the pyridine system youtube.com.

The presence of the electron-donating 4-amino group on this compound will somewhat deactivate the ring towards nucleophilic attack compared to an unsubstituted chlorofluoropyridine. However, the combined activating effects of the ring nitrogen and the 2-fluoro substituent still render the C-2 position susceptible to substitution by suitable nucleophiles.

| Comparison Factor | More Reactive Species | Less Reactive Species | Approximate Relative Rate | Reason |

|---|---|---|---|---|

| Leaving Group (at C2) | 2-Fluoropyridine | 2-Chloropyridine | ~320 : 1 acs.orgresearchgate.net | Higher electronegativity of F accelerates the rate-determining nucleophilic attack. |

| Heterocyclic Core | 2-Chloropyrimidine | 2-Chloropyridine | ~10⁸ : 1 nih.gov | The second ring nitrogen in pyrimidine provides greater stabilization of the anionic intermediate. |

| Position of Leaving Group | 2- or 4-Halopyridine | 3-Halopyridine | Significantly Faster | Negative charge in the intermediate can be delocalized onto the ring nitrogen from the 2- and 4-positions. uoanbar.edu.iq |

Derivatization and Advanced Functionalization of 5 Chloro 2 Fluoropyridin 4 Amine

Synthesis of Complex Polycyclic and Heterocyclic Systems Utilizing 5-Chloro-2-fluoropyridin-4-amine as a Building Block

The unique arrangement of reactive sites on this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems. The presence of the amino group, along with the differentially reactive chloro and fluoro substituents, provides a platform for sequential reactions to build complex polycyclic and heterocyclic structures.

Research has demonstrated the utility of similar multi-functionalized building blocks in the construction of diverse heterocyclic libraries. For instance, the related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been successfully employed in the solid-phase synthesis of various nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and benzodiazepinediones. nih.gov This approach involves a sequence of immobilization on a resin, substitution of the chlorine atom, reduction of the nitro group to an amine, and subsequent cyclization reactions. nih.gov A similar strategy can be envisioned for this compound, where the existing amine group can participate in cyclization reactions following the manipulation of the halogenated positions.

The development of novel synthetic routes to access functionalized pyridines, such as a method for synthesizing 2-amino-5-fluoropyridine (B1271945) from 2-aminopyridine (B139424), highlights the importance of these structures as intermediates. researchgate.net These intermediates are crucial for the synthesis of complex molecules with potential biological activity. researchgate.net The reactivity of the halogen atoms on the pyridine (B92270) ring is key to these transformations. For example, in the synthesis of 2-amino-4-fluoropyridine (B1287999), a chloro-substituent is displaced by a fluoride (B91410) ion. chemicalbook.com This type of nucleophilic aromatic substitution is a fundamental reaction in the derivatization of halogenated pyridines.

Application in Ligand Design for Organometallic Chemistry and Coordination Complexes

The pyridine-amine moiety is a well-established coordinating unit in organometallic chemistry. The nitrogen atom of the pyridine ring and the exocyclic amine group can both act as Lewis bases, enabling the formation of stable complexes with a variety of metal centers. The electronic properties of the pyridine ring, which can be tuned by the presence of electron-withdrawing halogen substituents, further influence the coordination properties of the ligand.

The coordination chemistry of 2-aminopyridine derivatives has been extensively studied. These ligands can coordinate to metal ions in a monodentate fashion through the pyridine nitrogen or in a bridging fashion, utilizing both the pyridine and the amino nitrogen atoms. The specific coordination mode is influenced by factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

For instance, the combination of 2-pyridyl oximes with polycarboxylic acids has led to the formation of novel cobalt and nickel metal complexes with interesting structural motifs. nih.gov While not directly involving this compound, this research illustrates the rich coordination chemistry of pyridyl-based ligands and their ability to form polynuclear complexes. nih.gov The electronic effects of the chloro and fluoro substituents in this compound would be expected to modulate the donor properties of the pyridine nitrogen, making it a weaker donor compared to an unsubstituted 2-aminopyridine. This modulation can be exploited to fine-tune the properties of the resulting metal complexes.

The magnetic properties of metal complexes are highly dependent on the geometry of the complex and the nature of the interactions between the metal centers. The ligands play a crucial role in dictating these properties by influencing the arrangement of the metal ions and mediating magnetic exchange interactions.

Studies on polynuclear metal complexes containing pyridyl oxime ligands have revealed interesting magnetic behaviors, including ferromagnetic and antiferromagnetic interactions between paramagnetic metal ions. nih.gov For example, a tetranuclear nickel(II) complex was found to exhibit ferromagnetic coupling between the metal centers. nih.gov In contrast, a pentanuclear cobalt complex displayed dominant antiferromagnetic interactions. nih.gov Another cobalt complex was found to behave as a single-ion magnet, a property that arises from the zero-field splitting of the cobalt(II) ion. nih.gov The ability to tune the magnetic properties of metal complexes by modifying the ligand structure is a key driver of research in this area. The use of this compound as a ligand could lead to new materials with unique magnetic properties due to the electronic influence of the halogen substituents.

Development of Diverse Functionalized Pyridine Derivatives

The selective modification of the different reactive sites of this compound allows for the generation of a wide array of functionalized pyridine derivatives. These derivatives can serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

The primary amine group of this compound is a versatile handle for a variety of chemical transformations. It can undergo acylation, alkylation, arylation, and sulfonylation reactions to introduce a wide range of functional groups. For example, the amine can be acylated with acid chlorides or anhydrides to form amides. This is a common strategy for introducing new structural motifs and for protecting the amine group during subsequent reactions.

The synthesis of the peptide deformylase inhibitor LBM415 provides an excellent example of the modification of a related aminopyridine. researchgate.net In this synthesis, 2-amino-5-fluoropyridine is coupled with an amino acid to form a key amide bond. researchgate.net Similarly, the amine group of this compound could be used as a nucleophile to react with various electrophiles, leading to a diverse set of derivatives.

The presence of both a chlorine and a fluorine atom on the pyridine ring opens up possibilities for selective transformations. The reactivity of halogens in nucleophilic aromatic substitution reactions on pyridine rings is dependent on their position relative to the ring nitrogen and other substituents. Generally, halogens at the 2- and 4-positions are more susceptible to nucleophilic attack than those at the 3- and 5-positions.

The differential reactivity of the C-Cl and C-F bonds can be exploited to achieve selective functionalization. For instance, it is often possible to selectively displace the chlorine atom with a nucleophile while leaving the fluorine atom intact, or vice versa, by carefully choosing the reaction conditions and the nucleophile. This selective reactivity is a powerful tool for the synthesis of highly functionalized pyridine derivatives. For example, the synthesis of 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine (B16104) demonstrates the displacement of a chlorine atom by fluorine. chemicalbook.com This type of halogen exchange reaction is a common strategy for introducing fluorine into heterocyclic systems.

Furthermore, the halogen atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds. These reactions provide access to a vast chemical space of substituted pyridines that would be difficult to access through other methods.

Spectroscopic and Analytical Characterization Methodologies for 5 Chloro 2 Fluoropyridin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms like fluorine.

¹H NMR spectroscopy for 5-Chloro-2-fluoropyridin-4-amine provides information on the number, environment, and connectivity of protons in the molecule. The pyridine (B92270) ring contains two protons, and the primary amine group has two protons.

The expected ¹H NMR spectrum would display distinct signals for the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-withdrawing fluorine and chlorine atoms and the electron-donating amino group. The proton at the C-3 position is expected to appear as a doublet due to coupling with the adjacent fluorine atom (³JHF), while the proton at the C-6 position would likely appear as a singlet or a very finely split doublet due to a smaller four-bond coupling to the fluorine (⁴JHF). The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature.

For comparison, in 2-fluoropyridine (B1216828), the proton adjacent to the fluorine shows a chemical shift of approximately 6.9 ppm with a coupling constant (JHF) of around 8.2 Hz. chemicalbook.com In 2-amino-5-chloropyridine (B124133), the aromatic protons resonate between 6.6 and 8.0 ppm. nih.gov Based on these related structures, a predicted ¹H NMR data set for this compound is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.5 - 6.8 | Doublet (d) | ³J(H,F) ≈ 7-9 |

| H-6 | 7.8 - 8.1 | Singlet (s) or Doublet of Doublets (dd) | ⁴J(H,F) ≈ 1-2 |

| NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | - |

| Predicted data based on analysis of substituted pyridines. |

¹³C NMR spectroscopy identifies the carbon skeleton of the molecule. For this compound, five distinct signals are expected in the aromatic region, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the attached substituents. The carbon atom bonded to fluorine (C-2) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The carbons adjacent to the fluorine (C-3) and the nitrogen atom will also exhibit coupling (²JCF). The carbon attached to the chlorine atom (C-5) and the amino group (C-4) will also have characteristic chemical shifts. For instance, in 2-amino-5-chloropyridine, the carbon signals appear between approximately 110 and 158 ppm. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (JCF, Hz) |

| C-2 | 158 - 162 | ¹J ≈ 230-250 |

| C-3 | 108 - 112 | ²J ≈ 35-40 |

| C-4 | 150 - 155 | ³J ≈ 10-15 |

| C-5 | 115 - 120 | ³J ≈ 3-5 |

| C-6 | 145 - 150 | ²J ≈ 15-20 |

| Predicted data based on analysis of substituted pyridines. |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. scholaris.ca It is particularly useful for monitoring the progress of reactions involving fluorinated synthons and for determining the ratio of isomers in a product mixture, thanks to its 100% natural abundance and wide range of chemical shifts. scholaris.canih.gov

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the pyridine ring. In similar fluorinated aromatic compounds, the position of the fluorine atom relative to other substituents significantly influences its chemical shift. For example, the chemical shift for 2-fluoropyridine is approximately -69 ppm relative to CFCl₃. spectrabase.com The presence of the chloro and amino groups in this compound will modulate this value. This technique is invaluable for confirming the successful incorporation of fluorine into the target molecule during synthesis.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bldpharm.com It is widely used for the analysis of pharmaceutical compounds and synthetic intermediates. nih.gov

For this compound (molecular formula C₅H₄ClFN₂, molecular weight 146.55 g/mol ), LC-MS analysis would be used to confirm the presence of the target compound. biosynth.com In a typical analysis using electrospray ionization (ESI) in positive mode, the compound would be detected as its protonated molecular ion [M+H]⁺. The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion peak, with the [M+2+H]⁺ peak having an intensity approximately one-third of the [M+H]⁺ peak.

The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation. Common fragmentation pathways for pyridinic compounds include the loss of small molecules or radicals.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 147.0 | Protonated molecular ion (³⁵Cl isotope) |

| [M+2+H]⁺ | 149.0 | Protonated molecular ion (³⁷Cl isotope) |

| Fragmentation Ions | Varies | Result from cleavage of the pyridine ring or loss of substituents (e.g., HCl, HCN) |

| Predicted data based on molecular formula and isotopic distribution. |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used for conformational analysis. The vibrational modes are sensitive to the masses of the atoms and the strength of the chemical bonds. researchgate.netnih.gov

In the infrared spectrum of this compound, characteristic absorption bands are expected for the N-H bonds of the amino group, the C-F bond, the C-Cl bond, and the pyridine ring vibrations. nih.gov

N-H Stretching: The amino group will typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations.

C=C and C=N Stretching: Vibrations associated with the pyridine ring are expected in the 1400-1650 cm⁻¹ region.

C-F Stretching: A strong absorption band characteristic of the C-F stretch is expected in the 1200-1350 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration typically appears as a strong band in the 600-800 cm⁻¹ region.

Analysis of the vibrational spectra of related molecules like 4-chloro-2-bromoaniline and various chloropyridines helps in assigning the observed bands with greater confidence. nih.govresearchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Asymmetric/Symmetric Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| C=N, C=C Ring Stretch | 1400 - 1650 | Medium-Strong |

| C-F Stretch | 1200 - 1350 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

| Predicted data based on analysis of related substituted aromatic compounds. |

Fourier-Transform Infrared (FTIR) Spectroscopy

The primary vibrational modes of interest include:

N-H Vibrations: The amine group (NH₂) will typically show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.net The bending vibrations of the N-H bond are expected in the 1600-1650 cm⁻¹ range.

Pyridine Ring Vibrations: The aromatic pyridine ring has several characteristic stretching and bending vibrations. C=C and C=N stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. Ring breathing modes can also be observed at lower frequencies.

C-F and C-Cl Vibrations: The carbon-fluorine (C-F) stretching vibration is typically strong and found in the 1000-1400 cm⁻¹ range. The carbon-chlorine (C-Cl) stretching vibration is expected at a lower frequency, generally between 600-800 cm⁻¹.

The precise positions of these bands can be influenced by the electronic effects of the substituents on the pyridine ring and any intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| C-H Aromatic Stretch | 3000 - 3100 |

| N-H Bending | 1600 - 1650 |

| C=C and C=N Ring Stretching | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of a molecule. A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the pyridine ring and the carbon-halogen bonds.

Based on studies of pyridine and its derivatives, the following Raman spectral features can be anticipated: aps.orgacs.orgcdnsciencepub.comresearchgate.net

Ring Breathing Modes: The symmetric "ring breathing" vibration of the pyridine ring, which involves the expansion and contraction of the ring, typically gives a strong and sharp band in the Raman spectrum, often around 1000 cm⁻¹.

Substituent-Sensitive Modes: The positions of other ring vibrations will be sensitive to the mass and electronic effects of the chloro, fluoro, and amino substituents.

C-Cl and C-F Vibrations: The C-Cl and C-F stretching vibrations are also Raman active and their observation would further confirm the structure.

Computational simulations, often employing Density Functional Theory (DFT), can be used to predict the Raman spectra of such molecules, aiding in the assignment of the observed vibrational bands. acs.org

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Aromatic Stretch | 3000 - 3100 |

| Ring Breathing Mode | ~1000 |

| Other Ring Modes | 1200 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In aromatic systems like this compound, the primary electronic transitions are typically π → π* and n → π*.

The pyridine ring itself exhibits characteristic UV absorptions. wikipedia.org The presence of substituents—the electron-donating amino group and the electron-withdrawing halogen atoms—will influence the energy of the molecular orbitals and thus shift the absorption maxima (λ_max) and their intensities. The amino group is expected to cause a bathochromic (red) shift of the π → π* transitions due to the extension of the conjugated system.

While a specific UV-Vis spectrum for this compound is not readily published, a study on a related compound, 2-amino-5-chloropyridine tetrachloromercurate, reported a cut-off wavelength (λ_c) of 348 nm. researchgate.net This suggests that the electronic transitions of the substituted pyridine ring occur in the UV region. For this compound, one would expect absorption bands in a similar region, likely with a complex profile reflecting the various possible electronic transitions.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Type of Electronic Transition | Predicted Absorption Region (nm) | Notes |

| π → π | 250 - 350 | These transitions are typically of high intensity and are characteristic of the aromatic system. The exact λ_max will be influenced by the substituents. |

| n → π | > 300 | These transitions, involving the non-bonding electrons on the nitrogen and halogen atoms, are generally of lower intensity and may be obscured by the stronger π → π* bands. |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like substituted pyridines. For the purity assessment of this compound, a reversed-phase HPLC method would be most common.

A typical HPLC setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for separating aromatic compounds based on their hydrophobicity. nih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The gradient or isocratic elution profile would be optimized to achieve good separation of the main compound from any impurities.

Detection: A UV detector, set at a wavelength where the compound exhibits strong absorbance (as determined by UV-Vis spectroscopy), is the most common method of detection. Mass spectrometry (LC-MS) can also be coupled with HPLC to provide mass information for peak identification.

The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions, and the peak area would be used for quantification to determine purity.

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, e.g., 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A gradient of water (with 0.1% formic acid or other additives) and acetonitrile or methanol. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 270 nm) or Mass Spectrometry (MS) |

| Injection Volume | 5-20 µL |

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. Given the nature of this compound, it should be amenable to GC analysis, possibly after derivatization to increase its volatility and thermal stability, although direct analysis is often possible for such pyridines. cdc.govnih.govtandfonline.comtandfonline.commdpi.com

A standard GC method would utilize:

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is often suitable for separating pyridine derivatives.

Carrier Gas: An inert gas, typically helium or nitrogen, is used as the mobile phase.

Injector and Detector: A split/splitless injector is commonly used. Flame Ionization Detection (FID) offers high sensitivity for organic compounds, while Mass Spectrometry (GC-MS) provides structural information for definitive peak identification.

Temperature Program: The oven temperature is typically programmed to start at a lower temperature and ramp up to a higher temperature to ensure the elution of all components in a reasonable time with good resolution.

GC is highly effective for detecting volatile impurities and can provide very high resolution.

Table 5: Typical GC Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

| Column | Capillary column, e.g., HP-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temp. | 250 °C |

| Detector Temp. | 280 °C (for FID or MS transfer line) |

| Oven Program | e.g., start at 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, chlorine, and fluorine) in a sample of this compound. This data is crucial for confirming the empirical formula of the synthesized compound and assessing its purity.

The molecular formula of this compound is C₅H₄ClFN₂. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. Modern elemental analyzers typically use a combustion method, where the sample is burned in a stream of oxygen at high temperatures. huji.ac.il The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified. Halogens are often determined by methods such as oxygen-flask combustion followed by titration. huji.ac.il

A comparison of the experimentally determined elemental percentages with the theoretical values provides a stringent test of the sample's purity and correctness of its assigned formula. For a pure sample, the experimental values are expected to be within ±0.4% of the theoretical values.

Table 6: Theoretical Elemental Composition of this compound (C₅H₄ClFN₂)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | 12.011 | 5 | 60.055 | 40.98 |

| Hydrogen | 1.008 | 4 | 4.032 | 2.75 |

| Chlorine | 35.453 | 1 | 35.453 | 24.19 |

| Fluorine | 18.998 | 1 | 18.998 | 12.97 |

| Nitrogen | 14.007 | 2 | 28.014 | 19.12 |

| Total | 146.552 | 100.00 |

Computational and Theoretical Chemistry Studies on 5 Chloro 2 Fluoropyridin 4 Amine

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Chloro-2-fluoropyridin-4-amine, DFT calculations, often using hybrid functionals like B3LYP, are instrumental in determining its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

Studies on substituted pyridines have demonstrated that substituents significantly influence the geometrical parameters and the charge density on the nitrogen atom. researchgate.net For instance, the introduction of chloro and fluoro groups, along with an amine group, on the pyridine (B92270) ring of this compound would be expected to alter the C-N bond lengths and the C-N-C bond angle within the ring compared to unsubstituted pyridine. The electron-withdrawing nature of the fluorine and chlorine atoms and the electron-donating nature of the amine group create a complex electronic environment that DFT can effectively model.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations. This information is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. For example, DFT analysis has been used to study the effects of various substituents on the electron-donating efficacy of the pyridine nitrogen, which is a critical factor in its role as a ligand or catalyst. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. researchgate.net

Prediction of Electrophilic and Nucleophilic Regions

The spatial distribution of the HOMO and LUMO provides a clear picture of the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the more electron-rich portions of the molecule, likely involving the amine group and potentially the pyridine ring nitrogen, making these regions susceptible to attack by electrophiles. Conversely, the LUMO is anticipated to be distributed over the more electron-deficient areas, influenced by the electron-withdrawing halogen atoms, indicating the sites prone to nucleophilic attack.

Computational methods can generate molecular electrostatic potential (MEP) maps, which visually represent the electrophilic and nucleophilic regions of a molecule. mdpi.comresearchgate.net These maps depict the charge distribution and are invaluable for predicting how the molecule will interact with other reagents.

Correlation of HOMO-LUMO Gap with Reactivity

A small HOMO-LUMO gap generally signifies a molecule that is more reactive and less kinetically stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com For this compound, the specific energy of this gap, calculated using DFT, would provide a quantitative measure of its expected reactivity. This value can be compared with other substituted pyridines to establish reactivity trends.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, including:

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. researchgate.net

Chemical Hardness (η): Resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net

These descriptors, derived from DFT calculations, offer a comprehensive theoretical framework for understanding and predicting the chemical behavior of this compound.

Prediction and Interpretation of Spectroscopic Properties (NMR, IR, Raman, UV-Vis)

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can generate spectra that can be compared with experimental data to confirm the structure and assign spectral features.

NMR (Nuclear Magnetic Resonance): DFT calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with good accuracy. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These predicted shifts are invaluable for assigning the peaks in an experimental NMR spectrum.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths of a molecule. researchgate.net This information can be used to predict the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. The performance of different DFT functionals, such as CAM-B3LYP, ωB97XD, and M06-2X, has been assessed for their accuracy in predicting excited-state properties. acs.org

Investigation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful approach for elucidating the detailed pathways of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states.

By locating the transition state structure for a given reaction step, the activation energy barrier can be calculated. This provides a quantitative measure of the reaction's feasibility and rate. For instance, if this compound were to undergo a nucleophilic aromatic substitution, computational modeling could determine whether the reaction proceeds via a Meisenheimer complex and identify the rate-determining step. Such studies have been performed on related systems, for example, to explore the catalytic pathway of nickel pyridinethiolate in proton reduction. rsc.org

In Silico Approaches for Predicting Chemical Transformations and Selectivity

"In silico" refers to experimentation performed on a computer. In the context of this compound, in silico approaches can be used to predict its likely chemical transformations and the selectivity of those reactions. By simulating the interaction of the molecule with various reagents under different conditions, it is possible to forecast the most probable products.

For example, the reactivity descriptors and MEP maps discussed earlier can be used to predict the regioselectivity of electrophilic or nucleophilic attack on the pyridine ring. If multiple reactive sites exist, computational models can help determine which site is most likely to react preferentially. This predictive capability is highly valuable in synthetic chemistry, as it can guide the design of experiments and reduce the amount of trial-and-error required in the laboratory.

Computational Studies on Substituent Effects and Their Impact on Molecular Properties

Information not available.

Q & A

Basic Question: What are the common synthetic routes for preparing 5-Chloro-2-fluoropyridin-4-amine?

Methodological Answer:

The synthesis typically involves fluorination and chlorination of pyridine derivatives. Nucleophilic substitution reactions using halogenating agents (e.g., Cl₂ or SOCl₂) and fluorinating reagents (e.g., KF or Selectfluor®) are common. For example, fluorination of chloropyridine precursors under controlled conditions (e.g., 80–120°C, inert atmosphere) can yield the target compound. Reaction optimization may require monitoring intermediates via TLC or HPLC .

Advanced Question: How can researchers optimize reaction conditions to mitigate low yields in fluorination steps?

Methodological Answer:

Low yields often stem from incomplete halogen exchange or side reactions. Strategies include:

- Catalyst Use: Transition metal catalysts (e.g., Pd or Cu) can enhance selectivity.

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve reagent solubility.

- Temperature Gradients: Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition.

Validate purity via GC-MS or NMR post-synthesis. Contradictory yields may arise from competing pathways (e.g., C-F vs. C-Cl bond activation), requiring kinetic studies .

Basic Question: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- NMR: ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -150 ppm for aromatic F). ¹H/¹³C NMR resolves amine and chloro substituents.

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 161.5).

- IR Spectroscopy: N-H stretching (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) validate functional groups .

Advanced Question: How can X-ray crystallography resolve ambiguities in structural assignments of halogenated pyridines?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond-length and angle data, critical for distinguishing positional isomers (e.g., Cl at C5 vs. C4). For example, SCXRD of 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine confirmed substituent geometry via anisotropic displacement parameters and hydrogen bonding networks .

Basic Question: What in vitro assays are suitable for screening the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Target kinases or proteases using fluorescence-based protocols.

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Microbial Susceptibility Tests: Agar dilution methods for antibacterial/antifungal activity.

Standardize results against controls (e.g., ampicillin for antimicrobial studies) .

Advanced Question: How can structure-activity relationship (SAR) studies guide functionalization of the pyridine core?

Methodological Answer:

- Electron-Withdrawing Effects: Fluorine and chlorine enhance electrophilicity, influencing binding to biological targets.

- Amino Group Modifications: Introducing alkyl/aryl groups via reductive amination alters solubility and bioavailability.

Use computational docking (e.g., AutoDock Vina) to predict interactions with protein active sites. Validate with IC₅₀ values from dose-response curves .

Basic Question: What safety protocols are essential when handling halogenated pyridines?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and fume hoods for vapor control.

- Waste Disposal: Segregate halogenated waste for incineration or specialized treatment.

- Emergency Response: Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Advanced Question: How can researchers mitigate hazards during scale-up of reactive intermediates?

Methodological Answer:

- Process Analytical Technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy detects exothermic events.

- Quenching Protocols: Gradual addition of quenching agents (e.g., aqueous NaHSO₃ for excess halogens).

- Thermal Stability Testing: DSC/TGA analysis identifies decomposition thresholds .

Advanced Question: How to resolve contradictions between computational predictions and experimental spectral data?

Methodological Answer:

Discrepancies may arise from solvent effects or tautomerism. Strategies:

- Solvent Correction: Apply COSMO-RS models to adjust computational parameters for solvent polarity.

- Dynamic NMR: Variable-temperature NMR identifies tautomeric equilibria (e.g., amine ↔ imine forms).

Cross-validate with SCXRD to confirm dominant conformers .

Advanced Question: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Optimize transition states for Suzuki-Miyaura couplings (e.g., B3LYP/6-31G* level).

- Hammett Constants: Quantify substituent effects on reaction rates (σₚ values for Cl and F).

Compare with experimental kinetic data to refine computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.